molecular formula C12H21N3 B1485081 {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097965-89-2

{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No. B1485081
CAS RN: 2097965-89-2
M. Wt: 207.32 g/mol
InChI Key: JGGUDZMDGIIBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The exact structure of “{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could not be found in the search results.

Scientific Research Applications

Carcinogenic Compounds in Cooked Foods

Research has demonstrated that heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons, carcinogenic products formed during the cooking of meat at moderate to high temperatures, are of significant concern. Studies have focused on the detection, metabolism, and potential health risks associated with these compounds, highlighting the need for understanding their formation and impacts on human health (Friesen et al., 2001); (Vanhaecke et al., 2008).

Pharmacokinetics of JAK Inhibitors

The metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, have been extensively studied in healthy human subjects. These studies provide critical insights into the drug's absorption, distribution, metabolism, and elimination processes, facilitating the development of effective dosing strategies for treating conditions like myelofibrosis (Shilling et al., 2010).

Risk Factors for Prostate Cancer

Research exploring the association between meat, meat mutagens (specifically PhIP), and prostate cancer risk has provided evidence supporting the hypothesis that dietary intake of heterocyclic amines from cooked meat may influence the risk of developing prostate cancer. This area of research emphasizes the importance of dietary factors in modulating cancer risk and the potential for genetic polymorphisms to modify these effects (Cross et al., 2005).

Relationship Between HAAs and Kidney Stones

A study investigating the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones in US adults found that increased urinary concentrations of certain HAAs are associated with an increased risk of kidney stones. This research highlights the potential health implications of HAAs beyond their carcinogenicity and suggests a need for further exploration into the effects of dietary and lifestyle factors on kidney stone formation (Zhang et al., 2022).

properties

IUPAC Name

3-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-13-7-3-6-12-8-14-15(10-12)9-11-4-2-5-11/h8,10-11,13H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGUDZMDGIIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 4
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 5
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 6
Reactant of Route 6
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.